molecular formula C21H29NO3 B3062550 Piperolein B CAS No. 30505-89-6

Piperolein B

Cat. No.: B3062550
CAS No.: 30505-89-6
M. Wt: 343.5 g/mol
InChI Key: FAXXHNWVMKTOFF-UXBLZVDNSA-N
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Description

Piperolein B is a natural product isolated from plants of the Piper genus. Current scientific research is primarily focused on investigating its potential cytotoxic activities, making it a compound of interest in pharmacological studies . As a specialized research chemical, it is used by scientists as a reference standard and for in-vitro biological screening. The total synthesis of this compound has been reported, which aids in ensuring a reliable supply for the research community . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct their own risk assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30505-89-6

Molecular Formula

C21H29NO3

Molecular Weight

343.5 g/mol

IUPAC Name

(E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnon-8-en-1-one

InChI

InChI=1S/C21H29NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+

InChI Key

FAXXHNWVMKTOFF-UXBLZVDNSA-N

SMILES

C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C1CCN(CC1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Occurrence in Piper nigrum (Black Pepper)

Piper nigrum is globally recognized as the "king of spices" and is a rich source of various bioactive compounds, including Piperolein B. Studies have identified this compound in different fractions derived from P. nigrum fruits.

Specific Plant Parts and Extracts

Research has indicated that this compound is present in the fruit of Piper nigrum. Specifically, it has been identified in the hexane (B92381) extract of P. nigrum fruits, where it was found as a minor compound alongside piperine (B192125) and other amides mdpi.compreprints.org. Furthermore, a study investigating larvicidal compounds against the diamondback moth identified this compound in the chloroform (B151607) extract of P. nigrum fruit, demonstrating its presence in extracts obtained using different solvents researchgate.netnih.gov. Methanol (B129727) extracts of P. nigrum fruits have also been analyzed, revealing this compound as one of the identified compounds nih.gov.

Occurrence in Other Piper Species

Beyond Piper nigrum, this compound has also been detected in other species of the Piper genus. Investigations into Piper galeatum have led to the isolation of this compound from its stems, alongside other known compounds such as beta-sitosterol, cyclostachine-A, and piperine nih.govnih.govresearchgate.netcnr.it. This finding highlights that the distribution of this compound is not limited to P. nigrum.

Advanced Chromatographic Isolation Techniques

The isolation of this compound from complex plant matrices typically involves a combination of extraction and chromatographic techniques. Initial extraction is often performed using solvents like methanol, hexane, or chloroform to obtain crude extracts mdpi.compreprints.orgresearchgate.net.

Following extraction, various chromatographic methods are employed for purification and isolation. These include:

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for preliminary separation and monitoring the purification process. Different solvent systems, such as hexane and acetone (B3395972) mixtures, are utilized to achieve separation researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are crucial for isolating this compound. Preparative HPLC, in particular, allows for the purification of larger quantities of the compound from complex mixtures mdpi.commdpi.comresearchgate.net. Studies have used UPLC coupled with ESI-QTOF-HRMS for identification and isolation of piperamides, including this compound mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of compounds within extracts. It has been used to identify this compound as a minor compound in the hexane extract of P. nigrum mdpi.compreprints.org.

Column Chromatography: This technique is a standard method for separating compounds based on their differential partitioning between a stationary and a mobile phase. It is often used in conjunction with other methods for the purification of natural products researchgate.net.

Synthetic Strategies and Chemical Derivatization

Total Synthesis Approaches for Piperolein B

The total synthesis of this compound has been successfully accomplished, providing a route to confirm its structure and enabling further study of its biological properties. The synthetic strategy is efficient, relying on a straightforward sequence of well-established chemical reactions.

Key Reaction Methodologies (e.g., Amidation, Ru-catalyzed Cross Metathesis)

A concise and effective total synthesis of this compound has been developed, which hinges on two pivotal reaction methodologies: amidation and Ruthenium-catalyzed olefin cross-metathesis. mdpi.comresearchgate.net

The synthesis commences with an amidation reaction . This step involves coupling a suitable carboxylic acid with piperidine (B6355638) to form the characteristic amide bond present in this compound. Specifically, 8-nonenoic acid is reacted with piperidine to produce the amide intermediate, 1-(piperidin-1-yl)non-8-en-1-one, in good yield. mdpi.comresearchgate.net This foundational step builds the core structure of the molecule, attaching the piperidine ring to the aliphatic acid chain.

The second key step is the Ru-catalyzed cross-metathesis . mdpi.comresearchgate.net This powerful reaction forges the carbon-carbon double bond that connects the aliphatic chain to the 3,4-methylenedioxyphenyl group. The amide intermediate from the previous step is reacted with a styrene (B11656) derivative, 3,4-methylenedioxy-styrene, in the presence of a Ruthenium catalyst. This reaction joins the two fragments to yield the final this compound molecule. mdpi.comresearchgate.net While effective in forming the desired product, the yields for this step can be moderate due to challenges in separating the final product from byproducts like the dimer of the styrene derivative. mdpi.com

Comparison of Synthetic Data with Naturally Occurring Compound

A crucial aspect of any total synthesis is the verification that the synthesized molecule is identical to the natural product. For this compound, the analytical data obtained from the synthetic compound were compared with the data reported for the naturally occurring compound. The results showed a match, thus confirming the structural assignment of this compound. mdpi.comresearchgate.net This comparison validates the developed synthetic route and provides an unambiguous supply of the compound for further research.

Stereochemical Considerations and Isomerization Studies

The stereochemistry of this compound is defined by the geometry of the carbon-carbon double bond in its aliphatic chain. The naturally occurring and synthetically targeted isomer is the trans or E-isomer.

Photoisomerization of this compound Acid Esters (e.g., trans to cis)

While specific photoisomerization studies on this compound acid esters are not extensively documented, the general behavior of conjugated dienoic esters provides a framework for understanding potential stereochemical transformations. The trans double bond in the this compound backbone is susceptible to isomerization to the cis (Z) form upon exposure to ultraviolet radiation. researchgate.net

Irradiation of conjugated esters can lead to E,Z isomerization, often resulting in a photostationary state containing a mixture of stereoisomers. researchgate.net For related conjugated systems, it has been demonstrated that the presence of a Lewis acid catalyst during irradiation can significantly influence the outcome, selectively promoting the formation of the thermodynamically less stable Z-isomer. researchgate.net This methodology offers a potential route for synthetically accessing the cis-isomer of this compound or its acid ester precursor, which could be valuable for structure-activity relationship studies.

Methodologies for Derivatization and Analog Preparation

The preparation of analogues of natural products like this compound is a common strategy in medicinal chemistry to explore the structure-activity relationship and optimize biological effects. Methodologies for creating derivatives often leverage key intermediates from the total synthesis or involve the modification of the natural product itself.

Synthesis of Guineensine and Wisanine Analogues via this compound Intermediates

While the direct synthesis of the related natural products Guineensine or Wisanine from this compound intermediates has not been specifically reported, established synthetic strategies for these and other piperamides can be adapted to generate a wide array of analogues.

The synthesis of Guineensine , for example, has been achieved through various routes, often employing strategies like the Julia-Kocienski reaction to construct the styryl double bond. mdpi.comresearchgate.net A general and powerful approach for creating piperamide (B1618075) analogues involves the amidation of a suitable carboxylic acid. mdpi.comnih.govresearchgate.netbohrium.com For instance, piperic acid, which can be obtained from the hydrolysis of the abundant natural product piperine (B192125), is a common starting point. mdpi.comnih.gov This acid can then be coupled with a diverse range of amines to produce a library of piperine analogues. mdpi.comnih.govresearchgate.net

This same logic can be applied to this compound. The carboxylic acid precursor to this compound, (E)-10-(3,4-methylenedioxyphenyl)dec-9-enoic acid, could be synthesized and then used as a versatile intermediate. By employing standard amidation coupling reactions, this intermediate could be reacted with various cyclic and acyclic amines, including those characteristic of Guineensine (isobutylamine) and Wisanine (pyrrolidine), to generate these specific compounds and a host of other novel analogues. This approach allows for systematic modification of the amide portion of the molecule to investigate its role in biological activity.

General Approaches to Piperidine Alkaloid Synthesis in Medicinal Chemistry Research

The piperidine structural motif is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals, including the alkaloid this compound. nih.gov The prevalence of this saturated six-membered nitrogen heterocycle has driven the development of numerous synthetic strategies to access diverse and functionally complex piperidine derivatives. These general approaches can be broadly categorized into several key strategies: the hydrogenation of pyridine (B92270) precursors, various cyclization reactions, and methods employing the chiral pool.

Hydrogenation of Pyridine Derivatives

One of the most direct and fundamental methods for synthesizing the piperidine core is the reduction of readily available pyridine precursors. nih.gov This approach, however, can be challenging due to the aromatic stability of the pyridine ring and its potential to poison metal catalysts.

Catalytic hydrogenation is a widely used technique, employing a range of catalysts and conditions. asianpubs.org Transition metals such as rhodium, palladium, platinum, and iridium are effective for this transformation. For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, can be used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure at room temperature. asianpubs.org Rhodium compounds, like rhodium(I) complexes or rhodium oxide (Rh2O3), have also proven to be highly active catalysts for the hydrogenation of a wide array of unprotected pyridines under mild conditions. dicp.ac.cnrsc.org A significant advancement in this area is the development of asymmetric reduction methods to produce chiral piperidines, which are crucial for drug development. This can be achieved through transfer hydrogenation of pyridinium (B92312) salts using chiral catalysts. dicp.ac.cn

Table 1: Catalysts and Conditions for Pyridine Hydrogenation
Catalyst SystemHydrogen SourceKey FeaturesReference
PtO₂ (Adams' catalyst)H₂ gas (50-70 bar)Mild temperature; conducted in glacial acetic acid. asianpubs.org
Rh₂O₃H₂ gas (5 bar)Mild conditions (40°C); tolerates various functional groups. rsc.org
[RhCp*Cl₂]₂ / KIFormic acid/triethylamineAsymmetric transfer hydrogenation of N-benzylpyridinium salts. dicp.ac.cn
Iridium(III) ComplexIonic HydrogenationRobust and selective; tolerates sensitive groups like nitro and azido.
Carbon-supported RhodiumElectrocatalyticAmbient temperature and pressure; uses water as a proton source. nih.gov

Cyclization Strategies

Cyclization reactions represent a powerful and versatile approach to constructing the piperidine ring from acyclic precursors. These methods allow for the strategic installation of various substituents and the control of stereochemistry.

Mannich and Aza-Diels-Alder Reactions: The Mannich reaction is a classic method for forming carbon-carbon bonds and is particularly useful in alkaloid synthesis. acs.org Intramolecular Mannich reactions of δ-amino β-keto esters can generate polysubstituted piperidines, which are valuable chiral building blocks. acs.org This approach is inspired by the biosynthesis of piperidine alkaloids, where reactive cyclic imines undergo Mannich-type reactions with suitable nucleophiles. rsc.orgrsc.org The aza-Diels-Alder reaction, a hetero-Diels-Alder reaction, is another cornerstone strategy. It typically involves the [4+2] cycloaddition of an imine (the aza-diene) and a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. rsc.orgresearchgate.net These reactions can be catalyzed by Lewis acids or organocatalysts to achieve high stereoselectivity. rsc.org

Aza-Achmatowicz Rearrangement: The aza-Achmatowicz rearrangement is a novel oxidative ring expansion reaction that has been effectively employed for the synthesis of functionalized piperidines. nih.govacs.org This method typically starts with a furan (B31954) derivative, such as furfurylamine, which undergoes oxidation to form a 6-hydroxy-2H-pyran-3(6H)-one intermediate that rearranges to a piperidinone scaffold. nih.gov This strategy provides access to complex piperidinol alkaloids and has been coupled with other reactions, like the aza-Friedel-Crafts reaction, to enable the total synthesis of intricate alkaloids. nih.govrsc.orgresearchgate.net

Other Cyclization Methods: A variety of other cyclization strategies are employed in medicinal chemistry. These include intramolecular aza-Michael reactions, where an amine adds to an α,β-unsaturated carbonyl system to close the ring. nih.gov Metal-catalyzed cyclizations, such as palladium-catalyzed intramolecular hydroamination and rhodium-catalyzed cycloisomerization, also provide efficient routes to substituted piperidines. nih.gov

Chiral Pool Synthesis

Mechanistic Investigations of Biological Activities

Research on Antimicrobial Mechanisms

Insecticidal Activity against Agricultural Pests (e.g., Plutella xylostella)

Mortality Rate Assessment in Larvicidal Assays

Research has identified Piperolein B as a compound with significant insecticidal potential against agricultural pests, particularly the diamondback moth, Plutella xylostella. Larvicidal assays have been conducted to quantify its effectiveness. In studies involving the methanol (B129727) extract of Piper nigrum L. fruit, which contains this compound, chloroform (B151607) extracts demonstrated notable efficacy against P. xylostella larvae.

Specifically, at an application concentration of 0.1 mg/mL, this compound was found to induce a high mortality rate in Plutella xylostella larvae.

CompoundTarget PestConcentrationMortality Rate (%)Time Post-Application
This compoundPlutella xylostella0.1 mg/mL96.7 ± 5.84 days

This finding positions this compound as a promising candidate for developing bio-pesticides for crop protection. nih.govd-nb.inforesearchgate.netscience.gov

Hypothesized Insecticidal Mechanisms

While studies have demonstrated the potent larvicidal activity of this compound against pests like Plutella xylostella, the precise molecular mechanisms underlying its insecticidal action are still a subject of ongoing investigation. The research indicates that this compound, along with other Piper species amides, shows promise as an alternative to synthetic pesticides, but further studies are required to fully elucidate its mode of action. nih.govd-nb.inforesearchgate.netscience.gov

Antibacterial Action against Drug-Resistant Microorganisms (e.g., Methicillin-Resistant Staphylococcus aureus)

In Vitro Antimicrobial Screening Methodologies (e.g., Paper Disk Diffusion)

The antibacterial potential of this compound, particularly against drug-resistant bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA), has been explored using established in vitro screening methodologies. The paper disk diffusion method is a common technique employed to assess the antimicrobial activity of plant extracts and isolated compounds.

Studies have utilized this method to evaluate the efficacy of extracts from Piper betle L. (PBL) and Piper nigrum L. (PNL) against MRSA. GC-MS analysis identified this compound as a minor compound within the hexane (B92381) extract of PNL. The hexane extract of PNL and the aqueous extract of PBL fruit demonstrated significant inhibitory effects against MRSA, as assessed by the paper disk diffusion method. dntb.gov.uaresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net

Molecular Docking Studies on Bacterial Protein Targets (e.g., 4DKI, 6H5O, 4CJN)

Molecular docking studies have provided insights into the potential molecular interactions of this compound with key bacterial protein targets associated with MRSA. These studies aim to predict how compounds might bind to specific proteins, thereby inhibiting bacterial growth or function.

Research on Anti-inflammatory Mechanisms

Inflammation is a complex biological response that, when dysregulated, can contribute to numerous chronic diseases. Compounds found in Piper species, including this compound, have been investigated for their ability to modulate inflammatory processes at a molecular level.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammatory responses, controlling the expression of pro-inflammatory mediators. Studies involving piperine (B192125), a major alkaloid in black pepper alongside this compound, have demonstrated significant modulation of these pathways.

NF-κB Pathway: Piperine has been shown to inhibit the activation and nuclear translocation of NF-κB, a key transcription factor that drives the expression of inflammatory genes nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgamazonaws.comnih.gov. This inhibition is often achieved by preventing the degradation or phosphorylation of its inhibitor, IκBα researchgate.netresearchgate.netamazonaws.comnih.govnih.govmdpi.com. Given that this compound is a constituent of Piper species known for anti-inflammatory effects, it is plausible that it contributes to NF-κB modulation researchgate.netnih.gov.

MAPK Pathway: Research indicates that piperine can inhibit the phosphorylation of key MAPK components, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 nih.govresearchgate.netnih.govdntb.gov.uamdpi.comfrontiersin.orgresearchgate.net. These kinases are critical in amplifying inflammatory signals. Alkaloids from Piper nigrum, which include this compound, have been reported to activate the Nrf2/HO-1 pathway and inhibit iNOS activity, suggesting a broader influence on cellular signaling that underpins anti-inflammatory effects researchgate.net.

Cell adhesion molecules (CAMs) such as ICAM-1, VCAM-1, and E-selectin play crucial roles in the recruitment of inflammatory cells to sites of injury or infection. Their expression is often upregulated by inflammatory stimuli and regulated by transcription factors like NF-κB.

Piperine has demonstrated the ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of ICAM-1, VCAM-1, and E-selectin on endothelial cells nih.govresearchgate.netamazonaws.comresearchgate.net. This inhibitory effect is largely attributed to the concurrent suppression of NF-κB activation nih.govresearchgate.netamazonaws.comresearchgate.net. This compound, as a component of Piper species, has been included in screenings for its activity in inhibiting cell adhesion molecule expression, though other compounds within the extracts may show more potent effects in specific studies nih.govresearchgate.net.

Table 1: Inhibition of ICAM-1 Expression by Piperine in LPS-Stimulated Macrophages

Treatment Group (Piperine Concentration) ICAM-1 Gene Expression (Relative Fold Change) p-value
LPS-only treated cells 2.4 ± 0.25 -
1 µg/ml 0.85 ± 0.525 <0.05
10 µg/ml 0.43 ± 0.27 <0.01
20 µg/ml 0.26 ± 0.25 <0.01

Data adapted from nih.gov. RFC: Relative Fold Change.

Key enzymes involved in inflammatory pathways, such as Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), are frequent targets for anti-inflammatory compounds.

iNOS and NO Production: Piperine has been shown to inhibit the production of nitric oxide (NO) by suppressing iNOS expression and activity researchgate.netamazonaws.comnih.govdntb.gov.uadergipark.org.tr. Studies on Piper nigrum alkaloids, including this compound, have also indicated the suppression of iNOS activity researchgate.net.

COX-2 and Prostaglandin (B15479496) Production: Similarly, piperine effectively reduces the expression and activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain researchgate.netamazonaws.comnih.govnih.govdntb.gov.uadergipark.org.trinformaticsjournals.co.inscielo.org.mxmdpi.com. Research has demonstrated that piperine inhibits COX-2 promoter-driven luciferase activity nih.gov and reduces prostaglandin E2 (PGE2) production nih.govdergipark.org.tr.

Research on Antioxidant Mechanisms

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and numerous diseases. Compounds from Piper species, including this compound, contribute to antioxidant defense.

Many natural compounds exert antioxidant effects through direct scavenging of free radicals or by modulating the production of ROS.

Table 2: Antioxidant Activity of Pepper Extracts in ROS Scavenging

Extract ROS Scavenging (vs. H₂O₂ control)
Pep-H Not specified
Pep-EA 1 µg/mL: 121 ± 4.5%10 µg/mL: 113.1 ± 2.4%

Data adapted from mdpi.com. Pep-H and Pep-EA refer to different extracts of black pepper. The values represent the percentage of ROS remaining compared to the H₂O₂ control group, indicating that lower percentages mean better ROS scavenging.

A critical cellular defense mechanism against oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes.

The Nrf2-Keap1-Antioxidant Response Element (ARE) signaling pathway is a primary cellular defense against oxidative and electrophilic stress nih.govplos.orgnih.gov. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to AREs in the promoter regions of target genes, thereby inducing the expression of cytoprotective proteins like NQO1, HO-1, and glutathione (B108866) S-transferases nih.govplos.orgnih.govnih.gov.

Research on Piper betle (PB) has shown that it activates the Nrf2/ARE pathway by promoting Nrf2 nuclear translocation and increasing the expression of Nrf2-regulated genes such as NQO1 and HO-1 nih.gov. Furthermore, alkaloids from Piper nigrum, including this compound, have been implicated in activating the Nrf2/HO-1 pathway, which is associated with the inhibition of iNOS activity researchgate.net. This suggests that this compound may contribute to cellular antioxidant defense by engaging this crucial pathway.

Table 3: Nrf2 Pathway Activation by Piper Species Components

Pathway Component/Marker Observed Effect (Treatment with Piper components) Source Reference
Nrf2 Translocation Increased nih.gov
NQO1 Gene Expression Increased nih.gov
HO-1 Gene Expression Increased nih.gov
NQO1 Protein Increased nih.gov
HO-1 Protein Increased nih.gov
GSTA1 Gene Expression Increased nih.gov
iNOS Activity Inhibited (by P. nigrum alkaloids) researchgate.net

Note: Data primarily from studies on Piper betle (PB) and Piper nigrum alkaloids, where this compound is a constituent.

Compound List

this compound

Piperine

β-sitosterol

IκBα

NF-κB

ERK

JNK

p38

ICAM-1 (Intercellular Adhesion Molecule-1)

VCAM-1 (Vascular Cell Adhesion Molecule-1)

E-selectin

iNOS (Inducible Nitric Oxide Synthase)

COX-2 (Cyclooxygenase-2)

NO (Nitric Oxide)

PGE2 (Prostaglandin E2)

ROS (Reactive Oxygen Species)

Nrf2 (Nuclear factor erythroid 2-related factor 2)

Keap1 (Kelch-like ECH-associated protein 1)

ARE (Antioxidant Response Element)

NQO1 (NAD(P)H:quinone oxidoreductase 1)

HO-1 (Heme oxygenase-1)

GSTA1 (Glutathione S-transferase alpha 1)

TNF-α (Tumor Necrosis Factor-alpha)

LPS (Lipopolysaccharide)

In Vitro and In Silico Approaches for Antioxidant Efficacy Assessment (e.g., DPPH Assay)

While direct in vitro studies quantifying this compound's antioxidant efficacy using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) are not extensively detailed in the provided literature, its presence in Piper nigrum and related species, which are known for their antioxidant properties, suggests potential in this area scielo.brinformaticsjournals.co.inugm.ac.idresearchgate.netfrontiersin.org. Studies on Piper nigrum extracts and other related compounds like piperine have demonstrated significant free radical scavenging activity, often evaluated through DPPH, ABTS, and FRAP assays scielo.brugm.ac.idresearchgate.net. For instance, Piper nigrum derived copper nanoparticles (PN-CuNPs) exhibited concentration-dependent DPPH scavenging activity, reaching up to 92% frontiersin.org. In silico approaches, including molecular docking, have also been employed to understand the mechanisms of antioxidant compounds, including those found in Piper species, by analyzing their potential interactions with ROS-producing enzymes nih.govmdpi.comsamipubco.com. Although specific IC50 values for this compound in DPPH assays are not consistently reported, its association with plant matrices exhibiting antioxidant potential indicates a possible role.

Research on Other Significant Biological Activities and Mechanisms

Hepatoprotective Mechanisms in Cellular Models

This compound has demonstrated hepatoprotective effects in cellular models. Specifically, it has shown protective activity against D-galactosamine (D-GalN)-induced damage in rat primary hepatocytes, with an reported IC50 value of 2.9 μM researchgate.net. This finding highlights this compound's potential to mitigate liver cell injury in experimental settings. While research on the specific molecular mechanisms in cellular models for this compound's hepatoprotective action is ongoing, its presence in plants known for liver-protective properties, such as Piper nigrum, supports further investigation umw.edu.pl.

Cellular Cytotoxicity and Antiproliferative Mechanisms in Carcinoma Cell Lines

This compound has been identified as having cytotoxic effects on carcinoma cells researchgate.net. Studies have evaluated its impact on various cancer cell lines, indicating differential effects on cancer cell viability researchgate.netrsc.orgnih.gov. For example, this compound and related compounds have been tested for their cytotoxic activity against cell lines such as DU-145, PC-3 (prostate), HT-29 (colon), and MCF-7 (breast) nih.gov. Furthermore, this compound is present in plant extracts and fractions that exhibit significant cytotoxic activity against ovarian and breast cancer cell lines nih.govbioline.org.br. While specific IC50 values for this compound against all tested cell lines are not uniformly detailed across all studies, its role in cytotoxic fractions and its evaluation in antiproliferative research underscore its potential in cancer therapy researchgate.netresearchgate.netmdpi.com.

CompoundCell Line(s) / Cancer TypeFindingReference
This compoundCarcinoma cells (general)Cytotoxic effect researchgate.net
This compoundOvarian cancer cell lines (as part of extracts/derivatives)Associated with cytotoxic activity nih.gov
This compoundBreast cancer cell lines (as part of extracts)Associated with cytotoxic activity bioline.org.br
This compoundVarious cancer cell lines (e.g., DU-145, PC-3, HT-29, MCF-7)Evaluated for cytotoxic activity nih.gov
This compoundCancer cells (general, as part of plant extracts)Showed antiproliferative activity mdpi.com
This compoundOsteosarcoma and PC cells (as part of piperine studies)Induces cell cycle arrest and apoptosis (piperine) researchgate.net

Transient Receptor Potential (TRP) Channel Agonist Activity (e.g., TRPV1, TRPA1)

This compound has been identified as a significant agonist for Transient Receptor Potential (TRP) channels, specifically TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankyrin 1) nih.govresearchgate.nettandfonline.comfrontiersin.orgcaldic.comoup.comfrontiersin.org. Research indicates that this compound, along with other Piper species amides, strongly activates both TRPV1 and TRPA1 channels in cellular models, leading to increased intracellular calcium concentration nih.govresearchgate.nettandfonline.comcaldic.comoup.com. The EC50 values for these activations range between 0.6–128 μM for TRPV1 and 7.8–148 μM for TRPA1, with specific studies noting this compound's EC50 for TRPA1 as 11.1 μM and its maximum efficacy (Emax) at 70.4% nih.govresearchgate.nettandfonline.comcaldic.comoup.comfrontiersin.org. These findings suggest that this compound plays a role in the sensory perception pathways mediated by these channels.

CompoundTRP ChannelEC50 (μM)Reference
This compoundTRPV10.6–128 (range for several compounds including this compound) nih.govresearchgate.nettandfonline.comcaldic.comoup.com
This compoundTRPA17.8–148 (range for several compounds including this compound) nih.govresearchgate.nettandfonline.comcaldic.comoup.com
This compoundTRPA111.1 (specific value) frontiersin.org

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Efficacy

The quintessential structure of Piper amides like Piperolein B consists of three main components: an aromatic ring (in this case, a methylenedioxyphenyl group), an aliphatic side chain, and an amide moiety. nih.govnih.gov Modifications to any of these regions can significantly alter the compound's biological profile.

For the broader class of piperine-type amides, saturation of the double bonds in the aliphatic side chain has been shown to enhance the inhibition of certain cytochrome P450 (CYP) enzymes. nih.gov Conversely, modifications to the aromatic phenyl nucleus or the basic amide moiety often lead to a loss of this inhibitory potential. nih.gov This suggests that the native configuration of these functional groups is crucial for certain activities. The introduction of different substituted amide groups has also been shown to be beneficial for anticancer activity. mdpi.com

Role of Specific Functional Groups and Moieties on Activity Profiles

The specific functional groups within the this compound molecule, particularly the piperidine (B6355638) amide and the alkyl chain, are primary determinants of its activity.

The amine component of the amide group plays a critical role in the biological activity of Piper alkaloids. researchgate.net The class of these compounds is often categorized based on this moiety, with common variants including piperidine, pyrrolidine (B122466), and isobutylamine (B53898). magtechjournal.com

While isobutylamine is a common residue in many naturally occurring insecticidal amides, studies have indicated that replacing it can enhance other activities. nih.gov For instance, in a study of related arylalkenylacyl amide alkaloids, the replacement of an isobutylamino group with a piperidin-1-yl moiety, as is present in this compound, was found to significantly improve antiproliferative activity.

However, the relative efficacy can be context-dependent. In a direct comparison of cytotoxic effects, a synthetic pyrrolidine-containing analog (isothis compound) demonstrated greater cytotoxicity against HCT116 (colorectal carcinoma) and EJ (bladder carcinoma) cell lines than this compound. researchgate.netrsc.org

Data derived from a study on the cytotoxic effects of this compound and its synthetic analog on carcinoma cell lines. researchgate.net

The length of the lipophilic alkyl chain connecting the aromatic ring and the amide group is another critical factor influencing biological activity. researchgate.net SAR studies on various Piper amides have suggested that for activity to be present, the lipophilic chain must contain at least four carbon atoms. semanticscholar.org

The importance of chain length is highlighted in studies comparing this compound with structurally similar amides. For example, piperamide (B1618075) C9:1(8E), which has a longer alkyl chain than this compound, was found to be six times more toxic in larvicidal assays. rsc.org In cytotoxicity studies, this compound showed greater potency than another related amide with a different chain length, piperamide C9:1(8E), indicating that the length of the connecting alkyl chain has a direct impact on activity. researchgate.net

Comparative SAR with Structurally Related Piper Amides

Comparing this compound with its structural relatives provides valuable insights into the features required for specific biological effects. A study evaluating the cytotoxicity of this compound, piperamide C9:1(8E), and a synthetic version of isothis compound (a pyrrolidine amide) found differential effects on cancer cell viability that were dependent on both dose and cell type. researchgate.net

Of the three compounds tested, the synthetic isothis compound (pyrrolidine amide) was the most cytotoxic, while piperamide C9:1(8E) was the least. rsc.orgresearchgate.net This demonstrates that both the nature of the amide head (pyrrolidine vs. piperidine) and the length of the alkyl chain are key variables in determining cytotoxic potency. researchgate.net this compound itself has demonstrated cytotoxic effects on carcinoma cells and hepatoprotective activity. cmbr-journal.com

Summary of comparative cytotoxicity among structurally related Piper amides. rsc.orgresearchgate.net

These comparative findings underscore the subtle yet significant role that each structural component of this compound plays in defining its biological activity profile.

Advanced Analytical and Characterization Methodologies in Piperolein B Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of Piperolein B. These techniques provide detailed insights into the compound's functional groups, molecular weight, and atomic arrangement.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of Piper extracts, GC-MS has been instrumental in identifying this compound among a complex mixture of phytochemicals mdpi.comresearchgate.netresearchgate.netnih.govscielo.brresearchgate.nettandfonline.comijeab.comwjpls.org. The GC separates components based on their boiling points and polarity, while the MS provides a mass spectrum that acts as a molecular fingerprint, allowing for the determination of molecular weight and fragmentation patterns characteristic of this compound scielo.brwjpls.org.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present within a molecule by analyzing the absorption of infrared radiation. Studies employing FT-IR have contributed to the characterization of plant extracts containing this compound, providing information on the presence of characteristic bonds such as hydroxyl, carbonyl, and aromatic groups mdpi.comresearchgate.netresearchgate.netscielo.brijeab.comwjpls.org. While FT-IR alone may not fully elucidate a complex structure, it serves as a crucial complementary technique for compound identification and confirmation.

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for isolating this compound from natural sources and for its subsequent identification and quantification. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely employed for the separation, identification, and quantification of non-volatile and thermally labile compounds. It utilizes a liquid mobile phase and a solid stationary phase to separate components based on their differential interactions. HPLC, often coupled with UV detection (HPLC-UV), is a standard method for analyzing complex plant extracts and purifying isolated compounds like this compound nih.govresearchgate.netbenthamdirect.comeurekaselect.comnih.govchromatographyonline.comadvancechemjournal.com. The retention time of this compound under specific HPLC conditions serves as an identifying parameter, and UV detection allows for its quantification.

Gas Chromatography (GC) Profiling: As mentioned in the context of GC-MS, GC profiling is critical for separating and analyzing volatile components in plant extracts. This technique is vital for characterizing the chemical composition of Piper species, where this compound has been identified as a constituent mdpi.comresearchgate.netresearchgate.netnih.govscielo.brresearchgate.nettandfonline.comijeab.comwjpls.org. The GC profile provides a chromatogram that visualizes the separated compounds, with each peak corresponding to a specific analyte, including this compound.

Computational and Molecular Modeling Approaches

Computational methods play a significant role in predicting the behavior and potential interactions of this compound at a molecular level, complementing experimental findings.

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex. This method is crucial for understanding potential biological activities by simulating how this compound might interact with specific protein targets.

Studies have employed molecular docking to investigate this compound's interactions with various protein targets, including those relevant to microbial infections and cellular processes. For instance, this compound has demonstrated strong binding affinities to Methicillin-resistant Staphylococcus aureus (MRSA) proteins (4DKI, 6H5O, and 4CJN), comparable to known antibiotics mdpi.comresearchgate.netdntb.gov.ua. It has also been studied for its interactions with bacterial proteins like FtsZ, GyrB, murA, and PTP, as well as with human proteins such as BRCA1-RAD51 and acetylcholinesterase (AChE) tandfonline.comwisdomlib.orgmdpi.comresearchgate.net. These simulations provide insights into the binding sites, key amino acid residues involved in interactions, and the strength of these interactions, often quantified by binding energy scores or affinities.

Table 1: Representative Molecular Docking Binding Affinities for this compound

Protein TargetBinding Affinity (kcal/mol)Reference
MRSA Protein 4DKI-7.9 mdpi.comresearchgate.net
MRSA Protein 6H5O-7.9 mdpi.comresearchgate.net
MRSA Protein 4CJN-7.9 mdpi.comresearchgate.net
BRCA1-RAD51-7.9 researchgate.net
AChE (Acetylcholinesterase)-7.9 mdpi.com
FtsZ (Bacterial protein)-8.0 tandfonline.com
GyrB (Bacterial protein)-8.5 tandfonline.com
murA (Bacterial protein)-8.3 tandfonline.com
PTP (Bacterial protein)-7.2 tandfonline.com

Note: Binding affinities can vary based on docking software, force fields, and specific protein conformations used in the simulations.

In Silico Prediction of Molecular Mechanisms

Beyond predicting binding affinities, in silico methods are used to infer the potential molecular mechanisms by which this compound might exert its effects. Molecular docking studies, by revealing the specific interactions between this compound and its target proteins, provide a basis for understanding how it might inhibit enzymatic activity, disrupt protein-protein interactions, or interfere with cellular pathways mdpi.comresearchgate.nettandfonline.com.

Furthermore, computational tools are employed for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, as well as general toxicity assessments. These analyses help predict the pharmacokinetic profile and potential safety concerns of this compound, offering a preliminary understanding of its behavior within a biological system mdpi.comresearchgate.net. By integrating docking results with ADMET predictions, researchers can build a more comprehensive picture of this compound's potential therapeutic mechanisms and guide further experimental validation.

Compound Name Index:

this compound

Future Research Directions and Unexplored Avenues

Target Identification and Validation for Novel Therapeutic Applications

The exploration of Piperolein B's therapeutic potential is still in its early stages, with current research indicating a variety of biological effects but often without confirmed molecular targets. Preliminary studies have shown that this compound possesses larvicidal, hepatoprotective, and enzymatic inhibition properties. rsc.orgresearchgate.net It has also been identified as a transient receptor potential (TRP) agonist and exhibits cytotoxic effects against various cancer cell lines. rsc.orgrsc.org

Future research should focus on systematically identifying and validating the specific cellular and molecular targets through which this compound exerts these effects. Techniques such as affinity chromatography, proteomics-based approaches, and computational target prediction can be employed. For instance, some in-silico models have predicted interactions with nuclear receptor NR1I2 and cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification. tcmip.cnneist.res.in Validating these predicted targets is a critical next step. Elucidating these mechanisms will be instrumental in developing novel therapeutic applications, potentially in areas like oncology, inflammatory disorders, and infectious diseases. ontosight.aitcmip.cn

Table 1: Reported and Predicted Biological Activities of this compound

ActivityResearch FindingPotential Application AreaReference
Cytotoxicity Demonstrates differential effects on the viability of various cancer cell lines.Oncology rsc.org
Hepatoprotective Shows protective effects on rat primary hepatocyte cells.Liver Disease researchgate.net
Larvicidal Effective against larvae of the diamondback moth, Plutella xylostella.Agriculture / Pest Control researchgate.net
Enzyme Inhibition Reported to have enzymatic inhibition activity.Drug Development rsc.org
TRP Agonist Acts as an agonist for Transient Receptor Potential channels.Pain Management / Sensory Disorders rsc.org
Target Prediction Predicted to interact with the nuclear receptor NR1I2.Metabolic Disorders / Drug Metabolism tcmip.cn

Investigation of Biosynthetic Pathways of this compound

This compound is recognized as a secondary metabolite found in species like black pepper (Piper nigrum). ontosight.aiumw.edu.pl However, the specific biosynthetic pathway responsible for its production within the plant remains largely unelucidated. Understanding this pathway is crucial for several reasons. It can provide insights into the metabolic engineering of plants to increase yields of this compound and related valuable alkaloids.

Future research efforts should aim to map the complete biosynthetic route. This would involve identifying the precursor molecules and the series of enzymatic reactions that lead to the final structure of this compound, which is characterized as a benzodioxole fused to a dioxole ring. hmdb.ca Advanced techniques such as isotopic labeling studies, transcriptomics to identify candidate genes, and functional characterization of enzymes will be essential. Unraveling this pathway could pave the way for biotechnological production of this compound in microbial or plant-based systems, offering a sustainable alternative to extraction from natural sources.

Development of High-Yield Isolation and Scalable Synthesis Protocols

The current methods for obtaining this compound rely on either extraction from natural sources or chemical synthesis, both of which have limitations. Isolation from Piper nigrum fruits, often using chloroform (B151607) extraction from a methanol (B129727) extract, provides the compound but can be limited by the natural abundance in the plant and the complexity of the extraction and purification process. researchgate.netjppres.com

While a total synthesis of this compound has been successfully achieved, the reported methods require improvement for scalability. rsc.orgresearchgate.net One documented synthesis involves the amidation of 8-nonenoic acid with piperidine (B6355638), followed by a Ruthenium-catalyzed cross-metathesis reaction. rsc.org However, researchers noted that the yields of the final product were moderate and complicated by difficulties in purification, specifically in separating this compound from byproducts. rsc.org

Therefore, a significant avenue for future research is the development of more efficient and scalable protocols. For isolation, this could involve exploring advanced extraction and chromatography techniques to improve yield and purity. For synthesis, research should focus on optimizing the existing routes or developing novel synthetic strategies that are more atom-economical, have higher yields, and allow for easier purification. rsc.org The creation of such protocols is a critical step for producing the quantities of this compound needed for extensive preclinical and potential clinical evaluation.

Q & A

Q. What are the primary structural identification methods for Piperolein B, and how can researchers validate its chemical configuration?

this compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key steps include:

  • Comparing experimental 1^1H NMR signals (e.g., olefinic protons at δ 5.3–5.5 ppm, methylenedioxy groups at δ 5.9–6.0 ppm) with published spectra .
  • Cross-referencing molecular ion peaks in MS with the theoretical molecular formula (C21_{21}H29_{29}NO3_3) .
  • Synthesizing derivatives (e.g., piperamide C9:1(8E)) to verify stereochemical assignments .

Q. How can researchers optimize the extraction and isolation of this compound from natural sources given its low yield?

Methodological considerations include:

  • Using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate this compound from co-occurring alkaloids in Piper species .
  • Validating purity via high-performance liquid chromatography (HPLC) with UV detection at λ ~280 nm, characteristic of conjugated amides .
  • Employing low-temperature extraction to prevent degradation of heat-sensitive compounds .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Standard protocols include:

  • Cytotoxicity screening using MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values calculated via dose-response curves .
  • Anti-inflammatory activity assessment via inhibition of NF-κB or COX-2 pathways in macrophage models .
  • Controls: solvent-only groups and reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay reliability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxic effects of this compound across studies?

Contradictions may arise from variations in:

  • Cell line specificity : Test across multiple lines (e.g., epithelial vs. hematologic cancers) to identify selectivity .
  • Compound purity : Ensure >95% purity via HPLC and characterize impurities using LC-MS .
  • Experimental design : Apply statistical corrections (e.g., Benjamini-Hochberg procedure) to control false discovery rates in high-throughput screens .

Q. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

Advanced methodologies include:

  • Omics integration : Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .
  • Molecular docking : Simulate interactions with target proteins (e.g., tubulin, topoisomerases) using software like AutoDock Vina .
  • Kinetic studies : Measure time-dependent effects on apoptosis (e.g., caspase-3 activation) or cell cycle arrest (flow cytometry) .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Key steps involve:

  • Synthetic modification : Introduce functional groups (e.g., halogenation, methylation) at the amide or alkenyl positions .
  • Pharmacophore mapping : Use X-ray crystallography or computational models to correlate structural features (e.g., conjugated double bonds) with activity .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify critical SAR variables (e.g., logP, polar surface area) .

Methodological Frameworks for Research Design

Q. How should a PICOT framework be applied to formulate hypotheses about this compound’s therapeutic potential?

Example for a cytotoxicity study:

  • P opulation: Human colorectal carcinoma cells (HCT-116).
  • I ntervention: this compound at 0.1–100 µM.
  • C omparison: Untreated cells and 5-fluorouracil (positive control).
  • O utcome: Reduction in cell viability (IC50_{50}) after 48 hours.
  • T ime: Acute (48h) vs. prolonged (72h) exposure .

Q. What guidelines ensure reproducibility in this compound research?

Adhere to:

  • Experimental reporting : Detailed synthesis protocols (solvents, catalysts, reaction times) and characterization data (NMR, MS, elemental analysis) in supplementary materials .
  • Data transparency : Publish raw spectral files and assay datasets in open repositories (e.g., Zenodo) .
  • Ethical standards : Follow NIH guidelines for preclinical studies (e.g., cell line authentication, mycoplasma testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.